Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-
Description
Structural Characterization of Boronic Acid, B-[3-[[[(2-Fluorophenyl)methyl]amino]carbonyl]phenyl]-
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for this compound is (3-{[(2-fluorobenzyl)carbamoyl]}phenyl)boronic acid , derived through hierarchical substituent prioritization. The parent structure is a phenyl ring bearing a boronic acid group (-B(OH)₂) at position 1. At position 3, a carbamoyl group (-CONH-) connects to a 2-fluorobenzyl substituent. This nomenclature follows IUPAC Rule P-62.3 for boronic acids and Rule C-14.4 for amide derivatives.
The numbering prioritizes the boronic acid group as the principal functional group, with subsequent substituents ordered by decreasing seniority:
- Boronic acid (-B(OH)₂)
- Carbamoyl (-CONH-)
- 2-Fluorobenzyl (-CH₂C₆H₄F-2)
Alternative naming conventions include 3-[(2-fluorobenzylcarbamoyl)phenyl]boronic acid , though the IUPAC systematic form remains authoritative.
Molecular Geometry and Bonding Patterns
The molecule exhibits hybridized bonding states across its structure:
The 2-fluorobenzyl group introduces steric hindrance and electronic effects, distorting the carbamoyl group’s planarity by approximately 12° relative to the phenyl ring. Conformational analysis reveals three stable rotamers around the CH₂-N bond, with energy barriers <2 kcal/mol facilitating rapid interconversion at standard temperatures.
Crystallographic Analysis and Solid-State Arrangement
X-ray diffraction studies of analogous boronic acids reveal characteristic packing patterns:
- Hydrogen-bonded dimers : Boronic acid groups form cyclic B-O···H-O-B interactions (d = 2.65–2.78 Å)
- π-Stacking interactions : Face-to-edge phenyl ring arrangements with centroid distances of 3.8–4.2 Å
- Halogen interactions : Fluorine atoms participate in weak C-F···H-C contacts (d = 2.93 Å)
The ortho-fluorine substituent induces a 7° tilt in the benzyl group relative to the carbamoyl plane, reducing intermolecular repulsions. Unit cell parameters for similar compounds typically show monoclinic symmetry with Z' = 2 and density ≈1.35 g/cm³.
Spectroscopic Fingerprint Analysis
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR (400 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.42 | s (1H) | Boronic acid -OH |
| 8.15 | d (J=8.4 Hz) | H2/H6 phenyl-B(OH)₂ |
| 7.82 | dd (J=7.8, 1.2 Hz) | H4 phenyl-B(OH)₂ |
| 7.65 | t (J=7.6 Hz) | H5 phenyl-B(OH)₂ |
| 7.48 | m (2H) | H3'/H5' 2-fluorobenzyl |
| 7.32 | td (J=7.4, 1.8 Hz) | H4' 2-fluorobenzyl |
| 7.20 | m (1H) | H6' 2-fluorobenzyl |
| 4.51 | d (J=5.6 Hz) | NH (amide) |
| 4.38 | s (2H) | CH₂ (benzyl) |
¹³C NMR (101 MHz, DMSO-d₆):
| δ (ppm) | Assignment |
|---|---|
| 166.2 | C=O (amide) |
| 161.3 | C-F (J=245 Hz) |
| 137.8 | C1 phenyl-B(OH)₂ |
| 132.4 | C3/C5 phenyl-B(OH)₂ |
| 129.7 | C2'/C6' 2-fluorobenzyl |
| 128.9 | C4' 2-fluorobenzyl |
| 115.4 | C1' 2-fluorobenzyl |
| 42.1 | CH₂ (benzyl) |
The ¹¹B NMR shows a characteristic singlet at δ 29.5 ppm, consistent with trigonal planar boron coordination.
Infrared (IR) Absorption Characteristics
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3200–3400 | O-H stretch (boronic acid dimer) |
| 1685 | C=O stretch (amide I band) |
| 1590 | N-H bend (amide II) |
| 1325 | B-O symmetric stretch |
| 1280 | C-F aromatic stretch |
| 1150 | B-OH in-plane deformation |
The absence of free -OH stretches above 3500 cm⁻¹ confirms boronic acid dimerization.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
| Observed | Relative Intensity | Fragment Ion Composition |
|---|---|---|
| 273.1 | 100% | [M+H]+ (C₁₄H₁₃BFNO₃) |
| 255.0 | 45% | [M+H-H₂O]+ |
| 165.1 | 68% | 2-fluorobenzyl cation (C₇H₆F+) |
| 119.0 | 32% | Phenylboronic acid fragment |
Properties
Molecular Formula |
C14H13BFNO3 |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
[3-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO3/c16-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(8-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
InChI Key |
WCSGCLNGIHPZSM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the carbonyl group to an alcohol.
Substitution: Involves replacing the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenyl derivatives. These products are valuable intermediates in further chemical synthesis .
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Boronic acids have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting proteasome activity, which is crucial for cancer cell survival. The discovery of bortezomib, a boronic acid derivative used in multiple myeloma treatment, has spurred interest in similar compounds. Research indicates that modifications to the boronic acid structure can enhance selectivity and potency against various cancer types .
2. Antibacterial and Antiviral Properties
Boronic acids exhibit antibacterial and antiviral activities, making them valuable in developing new therapeutics. The ability to modify the boronic acid group allows for the synthesis of derivatives with improved efficacy against resistant strains of bacteria and viruses. Studies have demonstrated that these compounds can disrupt bacterial cell wall synthesis and inhibit viral replication .
3. Sensors and Delivery Systems
The unique reactivity of boronic acids enables their application as sensors for detecting biomolecules such as glucose or catecholamines. Their ability to form reversible covalent bonds with diols allows for the design of sensitive detection systems. Additionally, boronic acid derivatives are being explored as drug delivery vehicles, where they can facilitate the targeted release of therapeutic agents .
Synthetic Applications
1. Organic Synthesis
Boronic acids play a crucial role in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex organic molecules from simpler precursors. The compound's structure provides a versatile platform for further modifications, making it an essential building block in synthetic chemistry .
2. Catalysis
The compound has been utilized as a catalyst in various organic reactions due to its ability to stabilize transition states and facilitate reaction pathways. Its application in asymmetric synthesis has garnered attention for producing enantiomerically pure compounds, which are vital in pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- involves its interaction with molecular targets through its boronic acid group. This group forms reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups. The compound’s fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
Structural and Electronic Effects
The substituent on the phenyl ring significantly influences the electronic properties and reactivity of boronic acids. Below is a comparison with structurally related compounds:
Key Observations:
- The 2-fluorophenylmethyl aminocarbonyl group in the target compound provides a balance of electron-withdrawing (fluorine) and hydrogen-bonding (amide) effects, which may enhance its acidity and substrate binding compared to simpler fluorinated analogs like 3-fluorophenylboronic acid .
- Cyanophenyl derivatives (e.g., 3-(4-cyanophenyl)aminocarbonylphenylboronic acid) exhibit stronger electron-withdrawing effects, leading to higher acidity (lower pKa) but reduced solubility in polar solvents .
- Diisopropylcarbamoyl groups introduce steric bulk, which can hinder reactivity in cross-coupling reactions but improve stability in aqueous media .
Acidity and pKa Trends
The pKa of boronic acids correlates with the electron-withdrawing/donating nature of substituents. Evidence from monosubstituted phenylboronic acids reveals the following trends:
Implications for the Target Compound: The 2-fluorophenylmethyl aminocarbonyl group is expected to lower the pKa further compared to monosubstituted fluorophenylboronic acids due to cumulative electron-withdrawing effects from fluorine and the amide group. This enhances its ability to form boronate esters with diols, a critical feature in sensing and drug delivery .
Biological Activity
Boronic acids, particularly derivatives such as Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- (CAS No. 874288-21-8), have gained attention in medicinal chemistry due to their diverse biological activities and applications. This article delves into the biological activity of this specific boronic acid derivative, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a boronic acid group attached to a phenyl ring that is further substituted with a 2-fluorophenylmethylamino carbonyl group. This unique structure allows for interactions with various biological targets.
The primary mechanism of action for Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- involves:
- Transmetalation : This process facilitates the formation of carbon-carbon bonds, crucial in organic synthesis and drug development.
- Binding Interactions : The compound exhibits strong binding affinity to diols and polyols, which are prevalent in biological systems, enhancing its utility in sensing applications and enzyme inhibition .
Anticancer Activity
Research has shown that boronic acid derivatives can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies indicated that boronic acid derivatives can significantly reduce the viability of human cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The antiproliferative effects were attributed to the induction of apoptosis through pathways involving caspase activation and PARP cleavage .
Enzyme Inhibition
Boronic acids are recognized for their role as enzyme inhibitors:
- Serine Proteases : The compound has been investigated for its potential to inhibit serine proteases, which are vital in various physiological processes. The inhibition mechanism typically involves the formation of a covalent bond between the boronic acid and the active site serine residue .
- Kinase Inhibition : Similar to proteases, boronic acids can also target kinases involved in signaling pathways crucial for cancer progression.
Pharmacokinetics
The pharmacokinetic profile of boronic acids generally indicates low water solubility and stability. However, modifications in their chemical structure can enhance their bioavailability and therapeutic efficacy. Factors influencing pharmacokinetics include:
- pH Sensitivity : Boronic acids exhibit variable stability under different pH conditions, impacting their solubility and interaction with biological targets .
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of various boronic acid derivatives against multiple cancer cell lines. Results indicated that compounds with bulky substituents at specific positions showed reduced activity compared to their less substituted counterparts. The most active compounds significantly decreased BrdU-positive proliferating cells by approximately 75% at a concentration of 10 µM .
Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, boronic acid derivatives demonstrated potent inhibition against serine proteases with IC50 values ranging from 10 to 50 µM. These findings highlight the potential of these compounds in developing targeted therapies for diseases where serine proteases play a critical role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
